![molecular formula C7H9BrClNO B1586815 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride CAS No. 51572-91-9](/img/structure/B1586815.png)
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
Overview
Description
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride is an organic compound with the chemical formula C7H9BrNO . It has a molecular weight of 238.51 g/mol . The compound is a white crystalline solid and is commonly used as an intermediate in organic synthesis.
Molecular Structure Analysis
The InChI code for 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride is1S/C7H9BrNO.ClH/c8-7-4-2-1-3-6 (7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1
. The InChI key is VFIDCFSUYFPRJS-UHFFFAOYSA-M
. Physical And Chemical Properties Analysis
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride is soluble in water and ethanol. It should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis of Hydroxamate Derivatives
This compound has been used in the direct synthesis of hydroxamate derivatives from a broad range of unactivated esters. The reaction takes place in minutes at −78 °C, and the method was successfully utilized with enolizable esters, including chiral α-amino acid esters and peptides with no trace of racemization at the α-carbon detected .
Bioorganic and Coordination Chemistry
Hydroxamic acids, which can be synthesized using this compound, are of utmost importance in the field of bioorganic and coordination chemistry. They feature excellent bioavailability and count among the best ligands known for most biologically relevant metals .
Drug Development
Hydroxamic acids are found in the structure of numerous drugs which either trigger metal-dependent proteins or are involved in the regulation of intracellular concentrations of metals like iron . Therefore, this compound could potentially be used in the development of new drugs.
Green Chemistry
The compound has been used in a solvent-free method for the synthesis of oximes under grinding conditions, demonstrating the effectiveness of Bi2O3 in oxime synthesis . This represents a green approach to chemical synthesis, reducing the use of solvents and potentially harmful reagents.
properties
IUPAC Name |
O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRPFMUCUWQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Bromobenzyl)hydroxylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride for derivatizing carbonyl compounds?
A1: This compound enables the mild and selective derivatization of carbonyl compounds into stable oxime ethers. [] This is particularly useful for analyzing reactive aldehydes, which are often found as secondary products of lipid peroxidation in food toxicology. The reaction proceeds under mild conditions and requires minimal workup, making it suitable for complex biological samples. Additionally, the presence of bromine in the derivatized product allows for selective detection using LC/HRMS techniques. []
Q2: How does the structure of 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride contribute to its derivatizing ability?
A2: The molecule contains an O-benzylhydroxylamine group, which reacts with the carbonyl group of aldehydes and ketones to form oxime ethers. [] The bromine atom does not directly participate in the derivatization reaction but serves as a tag for enhanced detection sensitivity in LC/HRMS analysis.
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